molecular formula C7H2BrF4NO3 B1380029 3-Bromo-2-fluoro-6-hydroxy-5-nitrobenzotrifluoride CAS No. 1445995-81-2

3-Bromo-2-fluoro-6-hydroxy-5-nitrobenzotrifluoride

Cat. No.: B1380029
CAS No.: 1445995-81-2
M. Wt: 303.99 g/mol
InChI Key: MWZVZNTWIAKZED-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-hydroxy-5-nitrobenzotrifluoride is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a benzene ring substituted with trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-6-hydroxy-5-nitrobenzotrifluoride typically involves multi-step organic reactions. One common method includes:

    Bromination: The addition of a bromine atom to the aromatic ring.

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

These reactions are often carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-6-hydroxy-5-nitrobenzotrifluoride can undergo various chemical reactions, including:

    Oxidation: Conversion of the phenol group to a quinone.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogen exchange reactions, such as replacing bromine with another halogen.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

3-Bromo-2-fluoro-6-hydroxy-5-nitrobenzotrifluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-6-hydroxy-5-nitrobenzotrifluoride involves its interaction with molecular targets and pathways. The presence of multiple functional groups allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. For example, the nitro group can undergo reduction to form amines, which can further react with other compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both electron-withdrawing (nitro, trifluoromethyl) and electron-donating (phenol) groups allows for versatile reactivity and interactions in various chemical and biological contexts .

Properties

IUPAC Name

4-bromo-3-fluoro-6-nitro-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF4NO3/c8-2-1-3(13(15)16)6(14)4(5(2)9)7(10,11)12/h1,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZVZNTWIAKZED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C(F)(F)F)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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